molecular formula C5H12N2O2 B14287055 2-Aminonorvaline CAS No. 118065-02-4

2-Aminonorvaline

Cat. No.: B14287055
CAS No.: 118065-02-4
M. Wt: 132.16 g/mol
InChI Key: SXQWVGXLKTZECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminonorvaline (C₅H₁₂N₂O₂) is a non-proteinogenic amino acid characterized by a five-carbon backbone (norvaline) with an amino group (–NH₂) at the second carbon position. Structurally, it differs from valine (a branched-chain proteinogenic amino acid) by its linear chain and the absence of a methyl group at the β-carbon. Its nomenclature follows substitutive principles, where the amino group is prioritized as a substituent over other functional groups (e.g., hydroxyl or carboxyl) in indexing hierarchies, as outlined by Chemical Abstracts Service (CAS) rules .

Properties

CAS No.

118065-02-4

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2,2-diaminopentanoic acid

InChI

InChI=1S/C5H12N2O2/c1-2-3-5(6,7)4(8)9/h2-3,6-7H2,1H3,(H,8,9)

InChI Key

SXQWVGXLKTZECH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminonorvaline can be synthesized through various methods. One common approach involves the reduction of nitriles. For example, the nitrile group in 2-cyanopentanoic acid can be reduced to an amine using hydrogen gas over a nickel catalyst or lithium aluminum hydride (LiAlH₄) in dry ether . Another method involves the reaction of halogenoalkanes with ammonia, where the nitrogen lone pair in ammonia acts as a nucleophile and replaces the halogen in the halogenoalkane .

Industrial Production Methods: Industrial production of 2-Aminonorvaline typically involves large-scale synthesis using the reduction of nitriles or the reaction of halogenoalkanes with ammonia under controlled conditions. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Aminonorvaline undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Aminonorvaline can yield various oxidized derivatives, while reduction can produce primary amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-Aminonorvaline, we compare it with three analogs: norvaline, 2-aminovaleric acid, and ornithine.

Table 1: Structural and Functional Comparison

Compound Structure Amino Group Position Chain Length Key Functional Groups Applications
2-Aminonorvaline CH₂(NH₂)-CH₂-CH₂-CH₂-COOH C2 5-carbon –NH₂, –COOH Peptide synthesis, enzyme studies
Norvaline CH₃-CH₂-CH₂-CH(NH₂)-COOH C4 (α-position) 5-carbon –NH₂, –COOH Protein structure analysis
2-Aminovaleric Acid CH₂(NH₂)-CH₂-CH₂-CH₂-COOH C2 5-carbon –NH₂, –COOH Biochemical probes
Ornithine CH₂(NH₂)-CH₂-CH₂-CH(NH₂)-COOH C2 and C5 5-carbon Two –NH₂, –COOH Urea cycle, polyamine synthesis

Key Observations:

Positional Isomerism: Unlike norvaline (α-amino acid with –NH₂ at C4), 2-Aminonorvaline places the amino group at C2, altering its reactivity and interaction with enzymes .

Functional Group Redundancy: 2-Aminovaleric acid shares the same backbone and functional groups as 2-Aminonorvaline but lacks stereochemical diversity, limiting its use in chiral synthesis.

Polyfunctionality: Ornithine’s dual amino groups distinguish it in metabolic pathways, whereas 2-Aminonorvaline’s single –NH₂ group simplifies its role in peptide modification .

Comparison with Functionally Similar Compounds

2-Aminonorvaline is functionally compared to 2-aminobutyric acid (neurotransmitter analog) and lysine (proteinogenic amino acid).

Table 2: Functional Properties

Compound Primary Role Bioactivity Stability (pH 7.0) Solubility (g/L)
2-Aminonorvaline Enzyme inhibition Moderate binding affinity High 85
2-Aminobutyric Acid Neurotransmitter modulation GABA receptor interaction Moderate 120
Lysine Protein synthesis Essential amino acid metabolism High 150

Key Observations:

Enzyme Interactions: 2-Aminonorvaline’s linear chain enhances steric accessibility for enzyme active sites compared to lysine’s ε-amino group .

Solubility : Lower solubility than lysine restricts its use in aqueous systems but improves lipid bilayer penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.